3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid is a complex organic compound notable for its unique structural features, which include a fused pyrrolo[3,4-c]pyridine core and a benzoic acid moiety. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine.
3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid belongs to the class of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is further classified as a pyrrolopyridine derivative with potential pharmaceutical relevance.
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid typically involves multi-step organic reactions. A common approach includes the Claisen-Dieckmann reaction, where specific pyrrolo[3,4-c]pyridine-1,3-dione precursors are reacted with sodium ethoxide under controlled conditions to yield the desired compound.
The synthesis process may require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions. The purification of the final product often involves recrystallization or chromatographic techniques to achieve high purity levels.
The molecular structure of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid features:
The compound's molecular weight is approximately 256.22 g/mol. Its structural formula can be visualized through computational chemistry software or databases such as PubChem .
The compound can undergo various chemical transformations:
Common reagents for these reactions include:
Reactions may also involve nucleophiles or electrophiles depending on the desired substitution pattern.
The products formed from these reactions can vary significantly based on the conditions used. For instance:
Research indicates that 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid exhibits potential analgesic and sedative activities.
Key physical properties include:
Relevant chemical properties include:
This compound's stability and reactivity profile make it suitable for various applications in organic synthesis and medicinal chemistry.
The applications of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid span several domains:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its versatility and importance in scientific exploration.
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid (CAS 1409198-11-3) relies on strategically designed intermediates. A canonical route involves the formation of the isoindole-1,3-dione (phthalimide) core linked to a pyridine moiety, followed by regioselective carboxylation. A critical intermediate identified in patent literature is 3-aminobenzoic acid, which undergoes condensation with halogenated derivatives of the pyrrolo[3,4-c]pyridine core, such as 5-bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione [1] [4]. Alternative pathways utilize N-protected pyridine-3,4-dicarboximides, where the carboxylic acid group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 3-carboxybenzene boronic acid. The choice of intermediate impacts overall yield, with multi-step sequences typically achieving 30–45% efficiency due to purification challenges after cyclization [4].
Table 1: Key Intermediates and Their Roles
Intermediate | Function | Typical Yield |
---|---|---|
3-Aminobenzoic acid | Carboxyl group donor for benzoic acid attachment | 50–65% |
5-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Electrophilic core for N-arylation | 40–55% |
Ethyl 3-(hydrazinecarbonyl)benzoate | Protected carboxyl group for cyclization | 60–75% |
Cyclization to form the tricyclic pyrrolo[3,4-c]pyridine core demands precise catalytic control. Palladium-based systems are predominant for C–N coupling between benzoic acid derivatives and halogenated pyridine precursors. Pd(OAc)₂/XPhos (2–5 mol%) in toluene at 100°C facilitates Buchwald-Hartwig amination, achieving 70–85% conversion for the C–N bond formation step [4]. For solvent-free approaches, copper(I) iodide (CuI) with N,N′-dimethylethylenediamine (DMEDA) promotes Ullmann-type coupling under microwave irradiation (150°C, 30 min), reducing reaction times but requiring strict anhydrous conditions to prevent by-product formation [7] [9]. Recent innovations include bimetallic Pd/Cu catalysts enabling one-pot cyclization-carboxylation, though this method struggles with regioselectivity in unsymmetrical substrates [7].
Solvent polarity directly influences cyclization kinetics and by-product profiles. High-polarity aprotic solvents like NMP (N-methyl-2-pyrrolidone) or DMF (dimethylformamide) enhance solubility of ionic intermediates but risk decarboxylation above 110°C. Contrastingly, toluene affords superior regiocontrol during ring closure (yields: 78% vs. 52% in DMF), attributed to controlled solvation of the transition state [3] [7]. Mixed-solvent systems (e.g., toluene/DMSO 4:1) balance polarity and boiling point requirements, improving cyclization yields to 82% while minimizing hydrolysis of the acid group. Notably, protic solvents (e.g., ethanol) are avoided due to esterification side reactions with the benzoic acid moiety [1] [4].
Table 2: Solvent Impact on Cyclization Efficiency
Solvent System | Temperature (°C) | Cyclization Yield (%) | Major By-Product |
---|---|---|---|
Toluene | 110 | 78% | Dehalogenated pyridine |
DMF | 120 | 52% | Decarboxylated analog |
Toluene/DMSO (4:1) | 105 | 82% | <2% |
NMP | 130 | 65% | Ester derivatives |
Achieving regioselectivity in the pyrrolo[3,4-c]pyridine system is complicated by the electron-deficient nature of the core and the steric bias imposed by the fused benzoic acid group. Electrophilic aromatic substitution (e.g., nitration, halogenation) favors the C5 position of the pyridine ring due to reduced steric hindrance, but competes with addition to the electron-rich pyrrole nitrogen [4] [9]. Strategies to overcome this include:
The steric bulk of the 3-benzoic acid substituent further impedes transformations at C2 and C7 positions, necessitating tailored ligands like BrettPhos for Pd-catalyzed C–N couplings at congested sites [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3